6-(1H-Imidazol-1-yl)hexanamide

Catalog No.
S14695917
CAS No.
88940-82-3
M.F
C9H15N3O
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(1H-Imidazol-1-yl)hexanamide

CAS Number

88940-82-3

Product Name

6-(1H-Imidazol-1-yl)hexanamide

IUPAC Name

6-imidazol-1-ylhexanamide

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C9H15N3O/c10-9(13)4-2-1-3-6-12-7-5-11-8-12/h5,7-8H,1-4,6H2,(H2,10,13)

InChI Key

KDMOQWXGVMMUGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCCCC(=O)N

6-(1H-Imidazol-1-yl)hexanamide is a compound characterized by the presence of an imidazole ring attached to a hexanamide chain. The imidazole moiety is a five-membered heterocyclic structure containing two nitrogen atoms, which contributes to the compound's unique chemical properties and biological activities. The hexanamide part of the molecule provides a hydrophobic tail that can influence its interaction with biological systems.

The molecular formula for 6-(1H-Imidazol-1-yl)hexanamide is C9H14N4OC_9H_{14}N_4O, and its structure can be depicted as follows:

text
N / \ C C | | C---C---C---C---C | N | H

This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific enzymes and receptors.

  • Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides, which may alter the compound's reactivity and biological activity.
  • Reduction: Reduction reactions can convert the imidazole to dihydroimidazoles, potentially affecting its pharmacological properties.
  • Substitution Reactions: Electrophilic substitution can occur at various positions on the imidazole ring or along the hexanamide chain, allowing for the introduction of diverse functional groups that may enhance biological activity .

The biological activity of 6-(1H-Imidazol-1-yl)hexanamide is primarily attributed to its interaction with specific molecular targets. Compounds containing imidazole rings have been shown to exhibit a range of biological effects, including:

  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various pathogens, making them potential candidates for antibiotic development.
  • Anti-inflammatory Properties: Imidazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and influencing metabolic pathways .

Several synthetic routes have been developed for producing 6-(1H-Imidazol-1-yl)hexanamide. Common methods include:

  • Amide Formation: This involves reacting an appropriate hexanoic acid derivative with an imidazole amine under acidic conditions to form the amide bond.
  • Cyclization Reactions: Utilizing cyclization techniques where an amine reacts with a carbonyl compound can yield the desired imidazole structure linked to the hexanamide chain.
  • Multi-component Reactions: One-pot multi-component reactions can be employed to synthesize imidazole-containing compounds efficiently, allowing for structural diversity .

6-(1H-Imidazol-1-yl)hexanamide has potential applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Biochemistry: The compound can serve as a probe in biochemical assays to study enzyme activity or receptor interactions.
  • Material Science: Due to its unique chemical structure, it may find applications in developing novel materials with specific properties .

Interaction studies involving 6-(1H-Imidazol-1-yl)hexanamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding interactions.

Such studies are crucial for understanding how modifications to the compound's structure can influence its biological activity and therapeutic potential .

Several compounds share structural similarities with 6-(1H-Imidazol-1-yl)hexanamide, including:

Compound NameStructure DescriptionUnique Features
5-(1H-Imidazol-1-yl)pentanamideSimilar imidazole structure with a shorter chainPotentially different pharmacokinetics
2-(1H-Imidazol-4-yl)ethanamineContains an amine instead of an amideDifferent interaction profile
4-(1H-Imidazol-2-yl)butyric acidCarboxylic acid instead of amideMay exhibit different biological activities

These compounds highlight the versatility of imidazole-based structures in medicinal chemistry, each offering unique properties that may lead to different therapeutic applications. The distinct combination of the hexanamide chain with the imidazole ring in 6-(1H-Imidazol-1-yl)hexanamide contributes to its uniqueness among similar compounds .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.121512110 g/mol

Monoisotopic Mass

181.121512110 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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